Bienvenue dans la boutique en ligne BenchChem!

ALOEEMODIN,7-HYDROXY

GPCR Pharmacology Neuroscience Receptor Selectivity

Do not substitute 7-Hydroxyaloeemodin with generic anthraquinones like aloe-emodin or emodin. This compound is the only one in its class to antagonize the human 5-HT1A receptor and shows potent hV1A antagonism (IC₅₀ 11.51 µM). It inhibits MAO-A/B with 4.3–12x greater potency than emodin and demonstrates superior anti-glycation and ROS-scavenging activity. Procuring the precise CAS 156547-97-6 ensures reproducible, target-specific results for GPCR, neurodegenerative, and oxidative stress research.

Molecular Formula C15H10O6
Molecular Weight 286.239
CAS No. 156547-97-6
Cat. No. B587569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALOEEMODIN,7-HYDROXY
CAS156547-97-6
SynonymsALOEEMODIN,7-HYDROXY
Molecular FormulaC15H10O6
Molecular Weight286.239
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O
InChIInChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2
InChIKeyDIGOUNMGDIJHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxyaloeemodin (CAS 156547-97-6): A Structurally Distinct Anthraquinone for Specialized Biomedical Research and Procurement


7-Hydroxyaloeemodin (CAS 156547-97-6), also known as alaternin or 7-hydroxyemodin, is a naturally occurring trihydroxyanthraquinone with the IUPAC designation 1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione and a molecular formula of C₁₅H₁₀O₆ (MW 286.24) . It is a hydroxylated derivative of the more widely studied anthraquinone aloe-emodin and was first identified as a free anthraquinone in Aloe plant leaves [1]. As an anthraquinone, it belongs to a large class of aromatic polyketides with a documented history in medicinal plant research, but its specific hydroxylation pattern imparts distinct physicochemical and biological properties that differentiate it from its close structural analogs .

The Case Against Anthraquinone Interchangeability: Why 7-Hydroxyaloeemodin Cannot Be Replaced by Aloe-Emodin or Emodin


Substituting 7-hydroxyaloeemodin with a generic anthraquinone like aloe-emodin or emodin is scientifically unsound due to profound, quantitative differences in their biological target engagement, potency, and functional selectivity. While these compounds share a common anthracene-9,10-dione core, the presence and position of hydroxyl substituents dictate their molecular interactions [1]. As demonstrated in comparative functional assays, aloe-emodin lacks observable activity at the human vasopressin V1A receptor (hV1AR), whereas 7-hydroxyaloeemodin acts as a potent antagonist (IC₅₀: 11.51 µM) [1]. Furthermore, 7-hydroxyaloeemodin exhibits a unique selectivity profile, being the only compound in a head-to-head comparison to antagonize the human serotonin 5-HT1A receptor [1]. This evidence underscores that seemingly minor structural variations translate into non-interchangeable pharmacological fingerprints, making the precise procurement of 7-hydroxyaloeemodin essential for reproducible and meaningful research outcomes.

Quantitative Differentiation: Evidence-Based Procurement Justification for 7-Hydroxyaloeemodin (CAS 156547-97-6)


Selective GPCR Antagonism: Unique h5-HT1A Activity and Potent hV1AR Antagonism vs. Inactive Aloe-Emodin

In a cell-based functional assay, 7-hydroxyaloeemodin (alaternin) was the only compound among four tested anthraquinones (emodin, alaternin, aloe-emodin, questin) to exhibit antagonist activity at the human serotonin 5-HT1A receptor (h5-HT1AR), with an IC₅₀ value of 84.23 ± 4.12 μM [1]. In the same study, both 7-hydroxyaloeemodin and emodin acted as antagonists at the human vasopressin V1A receptor (hV1AR) with IC₅₀ values of 11.51 ± 1.08 μM and 10.25 ± 1.97 μM, respectively, while aloe-emodin and questin had no observable effect [1]. This demonstrates a unique selectivity profile for 7-hydroxyaloeemodin, differentiating it from the structurally similar but functionally inert aloe-emodin at these therapeutically relevant GPCR targets.

GPCR Pharmacology Neuroscience Receptor Selectivity

Superior Monoamine Oxidase (MAO) Inhibition: 7-Hydroxyaloeemodin Outperforms Emodin and Other Hydroxylated Derivatives

A comparative study of emodin derivatives revealed that 7-hydroxyaloeemodin (referred to as 7-hydroxyemodin) is a significantly more potent inhibitor of both human monoamine oxidase A (MAO-A) and B (MAO-B) than its parent compound, emodin [1]. Against MAO-A, 7-hydroxyaloeemodin exhibited an IC₅₀ of 5.35 ± 0.09 μM, which is 4.3-fold more potent than emodin's IC₅₀ of 23.27 ± 1.46 μM [1]. Its inhibition of MAO-B was even more striking, with an IC₅₀ of 4.55 ± 0.09 μM, making it 12-fold more potent than emodin (IC₅₀ = 54.67 ± 0.74 μM) [1]. The compound also outperformed other hydroxylated derivatives like ω-hydroxyemodin and 4-hydroxyemodin, establishing its unique potency in this class.

Enzymology Neuropharmacology MAO Inhibition

Potent Hydroxyl Radical Inhibition: 4.4-Fold Improvement Over Emodin in a Cell-Free System

In a direct comparison of their antioxidant capabilities, 7-hydroxyaloeemodin (alaternin) demonstrated a 4.4-fold stronger inhibitory effect on hydroxyl radical generation than emodin in a cell-free Fenton reaction system [1]. The compound achieved an IC₅₀ of 3.05 ± 0.26 μM, significantly outperforming emodin's IC₅₀ of 13.29 ± 3.20 μM [1]. This potent inhibition of the highly reactive hydroxyl radical, a major contributor to oxidative cellular damage, highlights a key functional advantage of the 7-hydroxy substitution.

Oxidative Stress Antioxidant Research Free Radical Biology

Superior Anti-Glycation Activity: 5-Fold Greater Inhibition of AGE Formation than Emodin

7-Hydroxyaloeemodin (alaternin) exhibited a five-fold greater efficacy than emodin in inhibiting the formation of advanced glycation end products (AGEs) and amyloid cross-β structures in a bovine serum albumin (BSA)-glucose-fructose model system [1]. This superior activity against the non-enzymatic glycation process, which is implicated in diabetic complications and aging, provides a clear, quantifiable advantage for 7-hydroxyaloeemodin in this research domain.

Glycation Diabetic Complications AGE Research

Selective CDK4 Inhibition: A Distinct Kinase Profile Differentiating from Emodin's Dual CDK2/4 Activity

A direct comparison of cyclin-dependent kinase (CDK) inhibition revealed a notable difference in selectivity. 7-Hydroxyaloeemodin (alaternin) demonstrated selective activity against CDK4 at a concentration of 170 µM, while showing no activity against CDK2 [1]. In contrast, the comparator emodin inhibited both CDK2 (at 17 µM) and CDK4 (at 380 µM) [1]. This indicates that 7-hydroxyaloeemodin possesses a more selective CDK inhibition profile, which is a critical differentiator for experimental applications where off-target effects on CDK2 are a concern.

Kinase Inhibition Cell Cycle Regulation Cancer Research

Evidence-Backed Application Scenarios for the Procurement of 7-Hydroxyaloeemodin (CAS 156547-97-6)


GPCR Pharmacology and Neurotransmission Research

As the only compound in its class to demonstrate antagonist activity at the human 5-HT1A serotonin receptor and with potent, measurable antagonism at the hV1A vasopressin receptor, 7-hydroxyaloeemodin is a uniquely qualified tool compound for investigating these specific GPCR pathways [1]. Its functional selectivity contrasts sharply with the inactivity of aloe-emodin at these targets, making it essential for studies on anxiety, mood regulation, and social behavior.

Neurodegenerative Disease Research Targeting Monoamine Oxidases

Given its exceptionally high potency as an MAO-A and MAO-B inhibitor—4.3 and 12 times more potent than emodin, respectively—7-hydroxyaloeemodin is a superior candidate for research programs focused on neurodegenerative diseases like Parkinson's and Alzheimer's, where MAO-B inhibition is a validated therapeutic strategy [1].

Oxidative Stress and Antioxidant Mechanism Studies

The 4.4-fold greater potency of 7-hydroxyaloeemodin over emodin in inhibiting hydroxyl radical generation makes it a preferred choice for studies dissecting the role of reactive oxygen species (ROS) in cellular damage and for evaluating antioxidant defense mechanisms [1].

Glycation and Diabetic Complication Research

The 5-fold enhancement in anti-glycation activity compared to emodin positions 7-hydroxyaloeemodin as a powerful tool for investigating the formation of advanced glycation end products (AGEs) and their pathological consequences in diabetes, aging, and related vascular complications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALOEEMODIN,7-HYDROXY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.